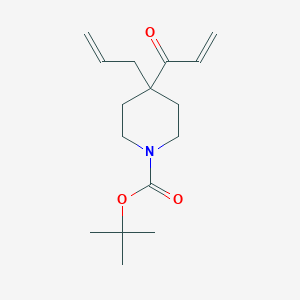

tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate

描述

tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and both acryloyl (α,β-unsaturated ketone) and allyl (prop-2-en-1-yl) substituents at the 4-position of the piperidine ring. The tert-butyl carbamate group serves as a protective moiety for amines, commonly employed in pharmaceutical synthesis to enhance solubility and stability during reactions .

属性

分子式 |

C16H25NO3 |

|---|---|

分子量 |

279.37 g/mol |

IUPAC 名称 |

tert-butyl 4-prop-2-enoyl-4-prop-2-enylpiperidine-1-carboxylate |

InChI |

InChI=1S/C16H25NO3/c1-6-8-16(13(18)7-2)9-11-17(12-10-16)14(19)20-15(3,4)5/h6-7H,1-2,8-12H2,3-5H3 |

InChI 键 |

LPQFKJWJZFGTOW-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)C=C |

产品来源 |

United States |

准备方法

Synthesis of tert-Butyl 4-allylpiperidine-1-carboxylate

This intermediate is commonly prepared by alkylation of tert-butyl piperidine-1-carboxylate derivatives with allyl bromide or by elimination reactions starting from brominated precursors.

Introduction of the Acryloyl Group

The acryloyl group is introduced via acylation or palladium-catalyzed coupling reactions:

Purification and Characterization

- Purification typically involves flash chromatography on silica gel using ethyl acetate/cyclohexane or ethyl acetate/heptane gradients.

- Characterization by mass spectrometry (MS), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC-MS) confirms the structure and purity.

Representative Experimental Data Table

Mechanistic Insights and Research Discoveries

- Palladium-catalyzed coupling reactions are pivotal in the synthesis, enabling the formation of carbon-carbon double bonds and the introduction of vinyl or acryloyl groups with high selectivity and yield.

- Use of triethylamine as a base facilitates the deprotonation and scavenging of acidic byproducts, improving reaction efficiency.

- Microwave irradiation has been shown to significantly reduce reaction times while maintaining high yields, as demonstrated in similar piperidine carboxylate syntheses.

- The tert-butoxycarbonyl protecting group provides stability to the nitrogen during harsh reaction conditions and can be removed under acidic conditions if needed for further functionalization.

- The combination of palladium diacetate and tris-(o-tolyl)phosphine as catalyst and ligand respectively, in DMF solvent, has been identified as optimal for these coupling reactions, balancing activity and substrate compatibility.

化学反应分析

Types of Reactions

tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the acryloyl and allyl groups to their respective alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyl or allyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of polymers and materials with specific properties.

作用机制

The mechanism of action of tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The acryloyl and allyl groups can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis. The molecular pathways involved depend on the specific reactions and applications being studied.

相似化合物的比较

Key Observations:

- Reactivity : The acryloyl group in the target compound distinguishes it from derivatives with formyl or acetyl groups, enabling conjugation reactions and polymer formation. In contrast, the hydroxymethyl group in enhances polarity and hydrogen-bonding capacity .

- Biological Interactions: Amino-pyridinyl derivatives () may exhibit pharmacological activity due to hydrogen-bonding and metal-coordination capabilities, whereas the acryloyl group could act as a Michael acceptor in enzyme inhibition .

Physicochemical Properties

- Polarity: Compounds with polar substituents (e.g., hydroxymethyl, amino) exhibit higher solubility in polar solvents. The acryloyl group’s conjugated system may reduce polarity compared to formyl or carbamoyl derivatives .

- Thermal Stability : The tert-butyl group generally enhances thermal stability across analogs. However, the acryloyl group’s unsaturation may lower decomposition temperatures due to polymerization risks .

- Crystallinity : Derivatives like tert-Butyl 4-carbamoyl-3-methylpiperidine-1-carboxylate () form stable crystals, whereas allyl and acryloyl substituents may introduce steric effects, reducing crystallinity .

生物活性

Tert-butyl 4-acryloyl-4-allylpiperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly as a modulator of the SHP2 protein, which plays a crucial role in various signaling pathways related to cancer and immune responses. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

The primary mechanism by which this compound exerts its effects is through the inhibition of SHP2 (Src homology region 2 domain-containing phosphatase-2). SHP2 is involved in multiple cellular processes, including cell proliferation, differentiation, and survival. It acts downstream of receptor tyrosine kinases (RTKs) and is implicated in various cancers and immune system regulation .

Key Features of SHP2

- Structure : Composed of two N-terminal Src homology 2 (SH2) domains and a catalytic domain.

- Function : Regulates signaling pathways such as RTK/Ras/MAPK and JAK/STAT.

- Clinical Relevance : Mutations in SHP2 are associated with several diseases, including Noonan syndrome and various cancers .

Inhibition of SHP2

Research indicates that this compound effectively inhibits SHP2 activity. This inhibition can potentially reverse immunosuppression in tumor microenvironments by enhancing T-cell activation . The compound's ability to modulate SHP2 activity positions it as a promising candidate for cancer therapies.

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vitro Studies :

- In Vivo Models :

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。